1-(4-chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a cyclopenta[d]pyrimidin-2-one core structure. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a thioether linkage. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic synthesis. The key steps may include:
Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dimethoxyphenyl Group: This can be done through nucleophilic substitution or coupling reactions.
Formation of the Thioether Linkage: This step may involve the reaction of a thiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)ethanone: Shares structural similarities but lacks the cyclopenta[d]pyrimidin-2-one core.
4-(2-Oxoethylthio)-1H-pyrimidin-2-one: Contains the thioether linkage and pyrimidin-2-one core but lacks the chlorophenyl and dimethoxyphenyl groups.
Uniqueness
1-(4-CHLOROPHENYL)-4-{[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21ClN2O4S |
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Molecular Weight |
456.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C23H21ClN2O4S/c1-29-20-11-6-14(12-21(20)30-2)19(27)13-31-22-17-4-3-5-18(17)26(23(28)25-22)16-9-7-15(24)8-10-16/h6-12H,3-5,13H2,1-2H3 |
InChI Key |
NOSYDMTVWQGFFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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